4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
24515-10-4 |
|---|---|
Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4,4-dichloro-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-7-10(11,12)9(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
UJFNZIVFAMOQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyrazolone Precursors Using N-Chlorosuccinimide (NCS)
The most efficient method involves direct chlorination of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using NCS in acetonitrile.
Procedure :
-
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol, 188 mg) is dissolved in anhydrous acetonitrile (20 mL).
-
NCS (1.1 mmol, 147 mg) is added dropwise at room temperature under stirring.
-
The reaction proceeds for 30 minutes, after which the solvent is evaporated under reduced pressure.
-
The residue is purified via column chromatography (petroleum ether/ethyl acetate, 5:1) to yield white crystals (98% yield).
Key Advantages :
-
Short reaction time (30 minutes vs. traditional 12-hour reflux).
-
High yield (98%) without requiring metal catalysts.
Mechanistic Insights :
NCS acts as an electrophilic chlorinating agent, targeting the electron-rich 4-position of the pyrazolone ring. The methyl group at position 5 directs regioselectivity, ensuring dichlorination at position 4 (Figure 1).
Two-Step Synthesis from Ethyl Acetoacetate and Phenylhydrazine
This method involves synthesizing the pyrazolone core followed by chlorination.
Step 1: Synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
-
Ethyl acetoacetate (0.01 mol) and phenylhydrazine (0.01 mol) are refluxed in ethanol (30 mL) for 12 hours.
-
The mixture is cooled, poured onto ice, and filtered to obtain yellow crystals (85% yield).
Step 2: Dichlorination with NCS
-
The pyrazolone intermediate (1 mmol) is dissolved in acetonitrile (20 mL).
-
NCS (2.2 mmol, 294 mg) is added, and the reaction is stirred at room temperature for 1 hour.
Comparison of Methods :
| Parameter | Method 1 (Direct Chlorination) | Method 2 (Two-Step) |
|---|---|---|
| Starting Material | Preformed pyrazolone | Ethyl acetoacetate |
| Reaction Time | 30 minutes | 13 hours total |
| Overall Yield | 98% | 76.5% |
| Scalability | Industrial-friendly | Limited by Step 1 |
Optimization and Industrial Considerations
Solvent Selection
Temperature and Stoichiometry
Green Chemistry Metrics
-
Atom Economy : 89% for Method 1 (vs. 72% for Method 2).
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Alternative Approaches
Competing Side Reactions
Metal-Free Alternatives
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, studies indicate that 4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its analogues demonstrate potent inhibitory effects against various bacterial strains. A notable study reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial activity .
Antifungal Properties
The compound has also been evaluated for antifungal activity. In a series of tests, it was found to inhibit the growth of fungi such as Aspergillus fumigatus and Candida albicans. The structure of this compound contributes to its efficacy by facilitating interactions with fungal cell membranes .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolone compounds is crucial for optimizing their biological activities. The presence of electron-withdrawing groups like chlorine enhances the antibacterial potency of these compounds. For example, in a comparative study, it was demonstrated that modifications at specific positions on the phenyl ring significantly affected the antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrazolone Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 12 | 100 | Antibacterial |
| 13 | 25 | Antibacterial |
| 14 | 19 | Antibacterial |
| 15 | 39 | Antibacterial |
| 16 | 78 | Antibacterial |
| 17 | 39 | Antibacterial |
Case Study: Synthesis and Characterization
In one case study, researchers synthesized a series of pyrazolone derivatives using a modified approach that involved refluxing hydrazine with substituted phenyl ketones. The resulting compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures and assess purity .
Future Perspectives
The potential applications of this compound extend beyond antimicrobial activity. Ongoing research is investigating its role as an anti-inflammatory agent and its interactions in cancer therapy. The compound's ability to modulate biological pathways could lead to novel therapeutic strategies in treating various diseases.
Mechanism of Action
The mechanism of action of 4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
Structural Comparison and Substituent Effects
The dichloro-pyrazolone derivative belongs to a broader class of 2,4-dihydro-3H-pyrazol-3-one (DHPO) compounds. Key structural analogs include:
Key Observations :
- Halogenation: The dichloro derivative’s dual Cl atoms likely enhance its electrophilic character, improving interactions with biological targets (e.g., fungal enzymes) compared to non-halogenated analogs like edaravone .
- Alkyl vs. Aryl Substituents : The 5-propyl group in TSE increases lipophilicity, enhancing membrane permeability and anti-fibrotic efficacy , whereas the dichloro derivative’s 5-methyl group balances steric effects and reactivity.
- Conjugated Systems : Derivatives like 4-(4-chlorobenzylidene)-DHPO exhibit extended π-conjugation, which may alter UV absorption and binding affinity in biological systems .
Physicochemical Properties
- Solubility : The dichloro derivative’s Cl atoms may reduce aqueous solubility compared to methyl- or propyl-substituted analogs, impacting bioavailability.
- Stability : Halogenation increases thermal and oxidative stability, as seen in 4,4-dibromo-DHPO derivatives .
Biological Activity
4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of two chlorine atoms and a methyl group, contributing to its unique pharmacological properties. This article explores its biological activity, including antiviral and anticancer properties, and provides insights from recent studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃Cl₂N₄O |
| Boiling Point | 360.6 °C |
| Density | 1.4 g/cm³ |
| Flash Point | 171.9 °C |
Antiviral Activity
Recent studies have indicated that pyrazolone derivatives, including this compound, exhibit significant antiviral properties against SARS-CoV-2. In silico assessments demonstrated favorable binding affinities to viral proteins responsible for host cell entry and reproduction processes. The compound showed potential in inhibiting the main protease (M pro) and papain-like protease (PL pro) of the virus, which are critical for viral replication .
Key Findings:
- Binding Affinity : Molecular docking studies revealed that this compound binds effectively to M pro and PL pro, surpassing the binding affinities of established antiviral drugs like remdesivir and lopinavir.
- Multitarget Action : The compound exhibited multitarget antiviral action by blocking both viral entry and replication mechanisms .
Anticancer Activity
The anticancer potential of pyrazolone derivatives has also been explored. In vitro studies have shown that these compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study focused on the cytotoxic effects of pyrazolone derivatives on human tumor cell lines reported IC50 values indicating significant inhibition of cell proliferation. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against several cancer lines .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in viral replication and cancer cell growth.
- Inhibition of Viral Proteases : By targeting M pro and PL pro, the compound disrupts the proteolytic processing necessary for viral maturation.
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as cyclooxygenase and phosphodiesterase, which are involved in inflammatory responses and cellular signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation, as exemplified by analogous pyrazolone derivatives. Key steps include:
- Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux in ethanol or acetic acid.
- Chlorination using POCl₃ or SOCl₂ to introduce dichloro substituents.
- Optimization involves adjusting reaction time (2–6 hours), temperature (70–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (e.g., ethanol/DMF mixtures) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing molecular geometry. Single-crystal data collected at 100 K can achieve R-factors < 0.05, ensuring precise bond-length and angle measurements .
- NMR/FTIR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments; FTIR for identifying carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches. Cross-validate with computational methods (e.g., DFT) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions.
- Monitor hydrolytic stability in aqueous buffers (pH 2–12) at 25–60°C using HPLC-UV to track degradation products.
- Reference safety protocols for handling chlorinated heterocycles to avoid decomposition during storage .
Q. What in vitro pharmacological screening approaches are suitable for this compound?
- Methodological Answer :
- Use enzyme inhibition assays (e.g., COX-2, kinases) with IC₅₀ determination via fluorometric or colorimetric readouts.
- Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Perform 2D NMR (COSY, NOESY) to resolve overlapping signals caused by tautomerism or dynamic processes.
- Compare experimental X-ray bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) to identify discrepancies arising from crystal packing effects .
Q. What strategies address unexpected reaction byproducts during synthesis?
- Methodological Answer :
- Use LC-MS or GC-MS to identify byproducts (e.g., dimerization or oxidation intermediates).
- Optimize reaction conditions via Design of Experiments (DoE) to minimize side reactions. For example, reduce excess chlorinating agents to prevent over-halogenation .
Q. How can crystallographic disorder in the dichloro-substituted ring be modeled accurately?
- Methodological Answer :
- Apply SHELXL’s PART and AFIX commands to refine disordered regions. Validate using R₁ and wR₂ residuals.
- Employ Hirshfeld surface analysis to assess intermolecular interactions influencing disorder .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR, tubulin) using PyMOL for visualization.
- Generate QSAR models with descriptors like LogP, HOMO-LUMO gaps, and electrostatic potential maps. Validate with leave-one-out cross-validation .
Q. How can environmental fate studies be designed to evaluate the compound’s ecotoxicological impact?
- Methodological Answer :
- Use OECD Test Guideline 307 for soil degradation studies, analyzing half-lives under aerobic/anaerobic conditions.
- Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays. Measure bioaccumulation potential via octanol-water partition coefficients (LogKow) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
